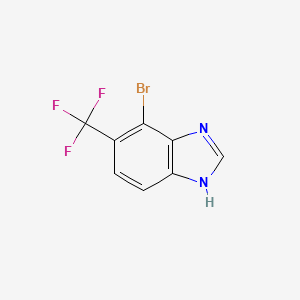

7-Bromo-6-(trifluoromethyl)benzimidazole

Description

Significance of the Benzimidazole (B57391) Heterocyclic Framework in Medicinal Chemistry and Drug Discovery

The benzimidazole nucleus is a cornerstone in the development of numerous therapeutic agents. bldpharm.comnih.govnih.gov Its versatile structure has been successfully incorporated into drugs targeting a multitude of diseases. chemnet.comsigmaaldrich.comgoogle.com The significance of the benzimidazole framework is underscored by its presence in various FDA-approved medications. nih.govnih.gov

The broad-ranging biological activities of benzimidazole derivatives are a testament to their importance. nih.govnih.govsigmaaldrich.com These compounds have been shown to exhibit a remarkable diversity of pharmacological effects, including:

Antimicrobial and Antifungal Activity: Benzimidazole derivatives are effective against a variety of bacterial and fungal strains. epa.gov

Antiviral Activity: The scaffold is a key component in several antiviral drugs, targeting viruses such as HIV, hepatitis B and C, and herpes simplex. sigmaaldrich.com

Anticancer Activity: Many benzimidazole-based compounds have demonstrated potent anticancer properties, acting through various mechanisms such as inhibiting topoisomerase or microtubule formation. synhet.com

Anti-inflammatory and Analgesic Activity: These derivatives can effectively reduce inflammation and alleviate pain. semanticscholar.org

Antiulcer Activity: A notable class of benzimidazole derivatives functions as proton pump inhibitors to treat acid-related stomach conditions. semanticscholar.org

Antihypertensive Activity: Certain derivatives are used to manage high blood pressure. ambeed.com

The ability of the benzimidazole scaffold to engage with a wide range of biological targets makes it an invaluable tool for drug discovery and development. acs.orgnih.gov

Rationale for Strategic Halogenation and Trifluoromethylation in Benzimidazole Derivatives for Advanced Academic Research

To enhance the therapeutic potential of the benzimidazole scaffold, medicinal chemists employ various strategies to modify its structure. Among the most effective of these are halogenation and trifluoromethylation. The introduction of halogen atoms (such as bromine) and trifluoromethyl groups can significantly alter the physicochemical properties of the parent molecule, leading to improved efficacy and metabolic stability.

Halogenation , the process of introducing one or more halogen atoms into a compound, can influence a molecule's:

Lipophilicity: This affects how easily the molecule can pass through cell membranes.

Binding Interactions: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding to target proteins.

Metabolic Stability: The presence of a halogen can block sites on the molecule that are susceptible to metabolic breakdown, thereby prolonging its therapeutic effect.

Trifluoromethylation , the introduction of a -CF3 group, is a particularly powerful strategy in drug design for several reasons:

High Electronegativity: The fluorine atoms are highly electronegative, which can alter the electronic properties of the benzimidazole ring system.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.

Increased Lipophilicity: The -CF3 group can significantly increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.

Enhanced Binding Affinity: The trifluoromethyl group can improve how tightly a drug binds to its target, leading to greater potency.

The strategic placement of bromo and trifluoromethyl substituents on the benzimidazole scaffold is therefore a key approach in the rational design of novel and more effective therapeutic agents for academic and industrial research.

Overview of 7-Bromo-6-(trifluoromethyl)benzimidazole within the Broader Research Landscape of Benzimidazole Derivatives

This compound is a specific derivative of the benzimidazole scaffold that incorporates both a bromine atom at the 7th position and a trifluoromethyl group at the 6th position of the benzene (B151609) ring. While this compound is commercially available for research purposes, there is a notable lack of published scientific literature detailing its specific synthesis, chemical properties, and biological applications.

However, based on the known effects of its constituent functional groups, this compound is of significant interest within the broader landscape of benzimidazole research. The presence of both a bromo and a trifluoromethyl group suggests that this compound has been designed to leverage the benefits of both halogenation and trifluoromethylation. It is likely being explored as a building block or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic positioning of these substituents could lead to novel interactions with biological targets, making it a valuable candidate for further investigation in medicinal chemistry.

The table below provides a summary of related bromo- and trifluoromethyl-substituted benzimidazole compounds for which information is available, highlighting the ongoing research interest in this class of molecules.

| Compound Name | CAS Number | Key Features |

| 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole | 1801697-86-8 clearsynth.comsapphirebioscience.com | Isomer with methyl group on imidazole (B134444) nitrogen. |

| 7-Bromo-4-fluoro-1H-benzimidazole | 1360968-91-7 sigmaaldrich.com | Contains fluorine instead of a trifluoromethyl group. |

| 6-Bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole | 89427-16-7 nih.gov | Features additional chloro substituents. |

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | 3671-60-1 nih.gov | Isomer with substituents at different positions. |

| 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | 175135-14-5 semanticscholar.org | Isomer with substituents at different positions. |

The study of compounds like this compound, even in the absence of extensive published research, is crucial for advancing our understanding of how specific substitutions on the benzimidazole scaffold can be fine-tuned to develop next-generation therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrF3N2 |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14) |

InChI Key |

XEYZKFUKCWPZAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1C(F)(F)F)Br)N=CN2 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Synthetic Transformations of 7 Bromo 6 Trifluoromethyl Benzimidazole

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Core

The benzimidazole ring is generally susceptible to electrophilic aromatic substitution. However, the positions of substitution are heavily influenced by the existing substituents. The trifluoromethyl group (CF3) at the 6-position is a powerful deactivating group due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making electrophilic attack less favorable. Conversely, the bromine atom at the 7-position is also a deactivating group but is an ortho-, para-director.

Given the substitution pattern, the most likely positions for electrophilic attack are the C4 and C5 positions of the benzimidazole ring. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would likely yield a mixture of products, with the regioselectivity being a subject of empirical investigation.

A study on the regioselective electrophilic aromatic bromination of various aromatic compounds provides insight into the directing effects of different substituents. While not directly on the target molecule, the principles suggest that the electronic nature of the substituents is a key determinant of the substitution pattern csic.es. For benzimidazoles, Lewis acid catalysts can coordinate with the nitrogen atoms, further influencing the regioselectivity of electrophilic attack evitachem.com.

Nucleophilic Substitution Reactions at Halogenated Positions

The bromine atom at the C7 position of 7-bromo-6-(trifluoromethyl)benzimidazole is a key handle for nucleophilic substitution reactions. These reactions can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the nitrogen atoms of the imidazole (B134444) ring can activate the C7 position towards nucleophilic attack.

Common nucleophiles for such reactions include amines, alkoxides, and thiolates. The reaction conditions typically involve a suitable solvent and often a base to facilitate the departure of the bromide ion. The products of these reactions would be 7-substituted-6-(trifluoromethyl)benzimidazoles, allowing for the introduction of a wide range of functional groups at this position.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C7 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile platform for the diversification of the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would lead to the formation of 7-aryl- or 7-vinyl-6-(trifluoromethyl)benzimidazoles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: The Sonogashira reaction would enable the introduction of an alkynyl group at the C7 position by coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 7-alkynyl-6-(trifluoromethyl)benzimidazoles are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This cross-coupling reaction would allow for the formation of a C-N bond by reacting this compound with a primary or secondary amine. This is a powerful method for synthesizing 7-amino-6-(trifluoromethyl)benzimidazoles, which are of interest in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the success of this reaction nih.gov.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 7-Aryl-6-(trifluoromethyl)benzimidazole |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2/CuI | Et3N | DMF | 7-Alkynyl-6-(trifluoromethyl)benzimidazole |

| Buchwald-Hartwig | Primary/secondary amine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 7-Amino-6-(trifluoromethyl)benzimidazole |

This table represents typical conditions for these reactions on analogous aryl bromides and may require optimization for this compound.

Derivatization Strategies at the Benzimidazole Nitrogen Atoms (N1, N3)

The benzimidazole core possesses two nitrogen atoms (N1 and N3) that can be functionalized, typically through alkylation or arylation. In the case of this compound, the N1-H is available for substitution. The N3 atom is part of the imidazole ring and is generally less reactive towards direct substitution unless the N1 position is already substituted.

N-Alkylation: The N1 position can be readily alkylated using various alkyl halides or other alkylating agents in the presence of a base such as potassium carbonate or sodium hydride. This allows for the introduction of a wide range of alkyl groups.

N-Arylation: The N-arylation of benzimidazoles can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. These reactions provide access to N-aryl-7-bromo-6-(trifluoromethyl)benzimidazoles, significantly increasing the structural diversity of the scaffold. The biological properties of benzimidazole derivatives are often strongly influenced by the substituent at the N-1 position acs.org.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Product |

| N-Alkylation | Alkyl halide (e.g., CH3I) | K2CO3 | DMF | 1-Alkyl-7-bromo-6-(trifluoromethyl)benzimidazole |

| N-Arylation | Arylboronic acid | Cu(OAc)2 | CH2Cl2 | 1-Aryl-7-bromo-6-(trifluoromethyl)benzimidazole |

This table represents general conditions for N-functionalization of benzimidazoles and may need to be adapted for the specific substrate.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and resistant to many chemical transformations. However, under specific and often harsh conditions, it can be modified.

Reactions involving the trifluoromethyl group are less common but can include:

Hydrolysis: In some cases, trifluoromethyl groups on aromatic rings can be hydrolyzed to carboxylic acids, though this typically requires forcing conditions.

Reductive Defluorination: Partial or complete removal of fluorine atoms can sometimes be achieved using strong reducing agents, but this is a challenging transformation.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, although this is less predictable and often leads to complex mixtures. Recent advances have shown the possibility of trifluoromethylthiolation and cyclization of benzimidazole derivatives via radical pathways acs.org.

Given the stability of the CF3 group, transformations at other positions of the molecule are generally preferred for scaffold diversification.

Functionalization Strategies for Scaffold Diversification and Complexity Generation

The strategic combination of the reactions described above provides a powerful platform for the diversification of the this compound scaffold. A logical approach would be to first utilize the bromine atom for a cross-coupling reaction to introduce a key structural element at the C7 position. Subsequently, the N1 position can be functionalized to further elaborate the molecule.

For example, a Suzuki-Miyaura coupling to install an aryl group at C7, followed by an N-alkylation at the N1 position, would generate a highly functionalized and structurally complex molecule. The sequence of these reactions can be tailored to achieve the desired target structure. The presence of the trifluoromethyl group can be advantageous in medicinal chemistry, as it can enhance metabolic stability and binding affinity nih.gov.

The development of a library of derivatives from this starting material would involve the systematic variation of the substituents introduced through these functionalization strategies. This approach is common in drug discovery and materials science to explore structure-activity relationships.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Trifluoromethyl Benzimidazole Derivatives

Elucidating the Influence of the 7-Bromo Substitution on Molecular Interactions and In Vitro Biological Activities

The introduction of a bromine atom at the 7-position of the benzimidazole (B57391) ring profoundly impacts the molecule's physicochemical properties and its potential for molecular interactions. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on a biological target like an enzyme or receptor. This interaction can contribute to the binding affinity and selectivity of the compound.

While direct studies on 7-bromo-6-(trifluoromethyl)benzimidazole are limited, research on related halogenated benzimidazoles provides valuable insights. For instance, in a series of bis-benzimidazole derivatives, chloro and bromoalkyl moieties were shown to interact with GC base pairs in the DNA minor groove, leading to the inhibition of topoisomerase enzymes and cancer cell proliferation. nih.gov This highlights the potential of the bromo group to engage in specific interactions with biological macromolecules.

Investigating the Role of the 6-(Trifluoromethyl) Group in Modulating Biological Recognition, Receptor Binding, and Ligand Efficiency

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique properties. Its strong electron-withdrawing nature can significantly alter the electronic character of the benzimidazole ring, impacting its reactivity and interaction with biological targets. The CF3 group can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action.

In the context of benzimidazole derivatives, the trifluoromethyl group has been associated with potent biological activities. For example, a hydroxyl analogue of a 5,6-dichloro-benzimidazole derivative containing a trifluoromethyl group demonstrated an antagonistic effect in a rat prostate xenograft model. nih.gov Another study reported that a 2-(2,2,2-trifluoro-ethyl)-benzimidazole derivative showed potent efficacy towards the androgen receptor. nih.gov

Analysis of Positional Isomerism and its Impact on Structure-Activity Profiles (e.g., comparison with 5-bromo-6-(trifluoromethyl)benzimidazole)

Positional isomerism, the differential placement of substituents on a molecular scaffold, can have a dramatic effect on the biological activity of a compound. The specific arrangement of the bromo and trifluoromethyl groups in this compound versus a positional isomer like 5-bromo-6-(trifluoromethyl)benzimidazole would likely result in distinct biological profiles. This is because the change in substituent position alters the molecule's shape, electronic distribution, and the spatial orientation of key interacting groups.

A study on the synthesis of positional isomers of 1-alkyl-2-trifluoromethyl-5- or 6-substituted benzimidazoles demonstrated that different isomers exhibit varying levels of antimicrobial activity. researchgate.net For instance, in a series of these compounds, isomers with a nitro or benzoyl group at the 5-position were compared with their 6-position counterparts, revealing that the biological activity was sensitive to this positional change. researchgate.net

Effects of Additional Substituents and Hybridization on the Benzimidazole Ring System on In Vitro Efficacy

The introduction of additional substituents onto the this compound core can further refine its biological activity. The N1 and C2 positions of the benzimidazole ring are common sites for modification and have been shown to significantly influence the in vitro efficacy of various benzimidazole derivatives. nih.govnih.gov

For example, the addition of an acetamide (B32628) moiety at the N1 position of a benzimidazole derivative resulted in a significant increase in its bradykinin (B550075) B1 receptor antagonist activity. nih.gov Similarly, substitutions at the C2 position can dramatically alter the biological target. For instance, a 2-(2-pyridinyl)benzimidazole derivative showed anti-inflammatory activity, while a C2-diarylamine substituted benzimidazole acted as a bradykinin receptor antagonist. nih.gov

Hybridization, the combination of the this compound scaffold with other pharmacophores, is another strategy to enhance efficacy. This approach can lead to molecules with dual modes of action or improved pharmacokinetic properties. For example, the creation of benzimidazole-NSAID conjugates has been explored to develop anti-inflammatory agents with reduced gastric side effects. nih.gov The in vitro efficacy of such hybridized molecules would depend on the nature of the linked pharmacophore and the linker used to connect it to the benzimidazole core.

Comparative SAR Analysis with Other Halogenated and Trifluoromethylated Benzimidazole Derivatives

A comparative analysis of the SAR of this compound with other halogenated and trifluoromethylated benzimidazoles can provide a broader understanding of the contributions of these substituents.

For instance, comparing the 7-bromo substituent to other halogens like chlorine or iodine at the same position could reveal trends in activity related to halogen size, electronegativity, and polarizability. A study on tetrahalogenated benzimidazoles as protein kinase CK2 inhibitors found that 4,5,6,7-tetraiodobenzimidazole had a better binding affinity than its tetrabromo and tetrachloro counterparts, highlighting the importance of the specific halogen used. nih.gov

Similarly, comparing the 6-(trifluoromethyl) group with other electron-withdrawing groups or bulky alkyl groups at the same position can elucidate the specific role of the CF3 group. In a study of benzimidazole derivatives as α-amylase inhibitors, the introduction of a 5-nitro group (another electron-withdrawing group) was compared with other substituents, showing that the nature of the substituent significantly impacted the inhibitory potential. acs.org

Interactive Data Table: In Vitro Activity of Selected Benzimidazole Derivatives

| Compound ID | C2-Substituent | C5-Substituent | C6-Substituent | Target/Assay | IC50/Activity | Reference |

| KB-1043 | 5-ethyl-2-pyridinyl | H | H | Anti-inflammatory | Better than phenylbutazone | nih.gov |

| Not Specified | H | chloro | (R)-3-methyl-4-(6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)pyridin-3-yl)ethane-1,2-diol | TRPV-1 Antagonist | Most effective in series | nih.gov |

| Compound 10 | Not Specified | Not Specified | Not Specified | Antibacterial | Most active in series | researchgate.net |

| Sulfide (B99878) 5a | -S-CH2-CON-aryl | H | H | Antiproliferative (HepG2) | 4.1 µM | nih.gov |

| Sulfoxide 5a | -SO-CH2-CON-aryl | H | H | Antiproliferative (HepG2) | More potent than sulfide | nih.gov |

| 3b | CF3 | H | NO2 | Antibacterial/Antifungal | Promising activity | researchgate.net |

| 4b | CF3 | NO2 | H | Antibacterial/Antifungal | Promising activity | researchgate.net |

| BDCRB | Bromo | Chloro | Chloro | Antiviral (HCMV) | ~1-5 µM | nih.gov |

Mechanistic Investigations of 7 Bromo 6 Trifluoromethyl Benzimidazole at the Molecular Level in Vitro Studies

Identification and Validation of Specific Biological Targets

There is no publicly available data identifying or validating specific biological targets for 7-Bromo-6-(trifluoromethyl)benzimidazole. General studies on related benzimidazole (B57391) derivatives suggest potential interactions with a range of biomolecules, including enzymes and nucleic acids, due to their structural similarity to purines. nih.gov

Detailed Enzyme Inhibition Kinetics and Mechanism of Action Studies

No enzyme inhibition kinetics or detailed mechanism of action studies for this compound have been reported in the scientific literature. Research on other benzimidazole compounds has shown inhibition of various enzymes, but these findings are not specific to the 7-bromo-6-(trifluoromethyl) isomer.

Receptor Binding Affinity and Characterization of Ligand-Receptor Interactions

There are no published studies on the receptor binding affinity or the characterization of ligand-receptor interactions for this compound.

Modulation of Key Cellular Pathways and Signaling Cascades (Utilizing In Vitro Models)

The effect of this compound on key cellular pathways and signaling cascades has not been investigated in any published in vitro models.

In Vitro Mechanistic Studies on Anti-Pathogen Activities (e.g., anti-parasitic, anti-bacterial, anti-fungal, anti-viral)

While various bromo- and trifluoromethyl-substituted benzimidazoles have demonstrated a range of anti-pathogen activities in vitro, no such studies have been specifically conducted on this compound. nih.govnih.govnih.govnih.govrsc.orgmdpi.comnih.govresearchgate.netisca.inijbbb.org Therefore, there is no data on its potential anti-parasitic, anti-bacterial, anti-fungal, or anti-viral mechanisms.

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Precise Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 7-Bromo-6-(trifluoromethyl)benzimidazole, might interact with a biological target, typically a protein or enzyme.

Binding Site Characterization and Identification of Interaction Hotspots

The initial step in molecular docking involves the characterization of the binding site of the target protein. This process identifies key amino acid residues that are crucial for ligand recognition and binding. For benzimidazole (B57391) derivatives, studies have shown that interactions within the binding pocket are often multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific studies on this compound are not extensively available, research on similar benzimidazole scaffolds indicates that the nitrogen atoms in the imidazole (B134444) ring frequently act as hydrogen bond acceptors. The aromatic nature of the fused rings allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. The bromo and trifluoromethyl substituents on the benzene (B151609) ring of this compound would significantly influence its electronic and steric profile, likely directing its orientation within a binding pocket to maximize favorable interactions.

Prediction of Binding Affinities and Optimal Ligand Orientations

Once the binding site is defined, docking algorithms can predict the binding affinity, often expressed as a scoring function, and the optimal orientation of the ligand. These scoring functions estimate the free energy of binding. A lower binding energy score typically indicates a more stable protein-ligand complex. For instance, in studies of various benzimidazole derivatives targeting enzymes like beta-tubulin, binding energies have been observed in the range of -7.11 to -8.50 kcal/mol. The presence of a bromine atom at the 7-position and a trifluoromethyl group at the 6-position on the benzimidazole ring would be expected to contribute to the binding affinity through halogen bonding and hydrophobic interactions, respectively. The optimal predicted orientation would reveal the specific amino acid residues with which these functional groups interact, providing a structural basis for the compound's potential biological activity.

| Computational Parameter | Predicted Value/Interaction | Potential Interacting Residues |

| Binding Energy (kcal/mol) | Varies with target protein | - |

| Hydrogen Bonds | Imidazole nitrogen atoms | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Benzene ring, trifluoromethyl group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Benzimidazole ring system | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Bromine atom | Carbonyl oxygens of the protein backbone |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations can assess the stability of the predicted binding pose and characterize the conformational changes in both the ligand and the protein upon binding. A study on a structurally related tetracyclic benzimidazole derivative, 7-(Trifluoromethyl)-11H-benzo mdpi.comnih.govimidazo[2,1-a]isoindole, which shares the trifluoromethyl-benzimidazole core, demonstrated the utility of MD simulations. The results of such simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period, thereby validating the docking results. For this compound, MD simulations would be crucial in confirming that the predicted binding mode is stable and does not undergo significant disruptive fluctuations.

Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These methods can be used to calculate a range of parameters for this compound, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the electronegative bromine and trifluoromethyl groups would significantly influence the electron distribution across the benzimidazole scaffold.

| Quantum Chemical Property | Significance |

| HOMO Energy | Related to the ability to donate electrons |

| LUMO Energy | Related to the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |

| Dipole Moment | Measures the overall polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on a set of known active and inactive molecules, QSAR can predict the activity of new, untested compounds. For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their efficacy against a particular biological target. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. A study on halogen- and amidino-substituted benzimidazoles demonstrated that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes can be crucial in predicting antiproliferative activity. Such models can guide the design of new derivatives of this compound with potentially improved activity by suggesting modifications that would enhance the desired properties.

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with a high likelihood of binding to a specific biological target. The this compound scaffold can serve as a starting point or a fragment in these design strategies. Algorithms can explore the unoccupied space within a target's binding pocket and suggest the addition of functional groups to the benzimidazole core to form new, potentially more potent, compounds. This approach is particularly useful when there is a good understanding of the key interactions required for binding. The bromo and trifluoromethyl groups of the parent scaffold can be considered as "anchor" points or as functionalities to be replaced or modified to optimize interactions. By combining information from molecular docking, MD simulations, and QSAR models, de novo design can be a powerful tool for the rational design of novel drug candidates based on the this compound framework.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 7-Bromo-6-(trifluoromethyl)benzimidazole, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region, corresponding to the protons at the C2, C4, and C5 positions, in addition to a broader signal for the N-H proton.

H-C2: This proton on the imidazole (B134444) ring is expected to appear as a singlet in the downfield region, typically around 8.0-8.5 ppm.

Aromatic Protons (H-C4, H-C5): The protons on the benzene (B151609) ring will appear as singlets due to the substitution pattern preventing typical ortho or meta coupling. The H-C5 proton, being adjacent to the bromine atom, would likely appear around 7.8-8.0 ppm. The H-C4 proton, situated between the two nitrogen-containing rings, would be expected in a similar region.

N-H Proton: The signal for the imidazole N-H proton is typically broad and its chemical shift is highly dependent on the solvent and concentration, but it generally appears in the range of 12.0-13.0 ppm.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 13.0 | broad singlet |

| H-C2 | 8.0 - 8.5 | singlet |

| H-C4 | 7.8 - 8.2 | singlet |

| H-C5 | 7.8 - 8.2 | singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Imidazole Carbons: The C2 carbon typically appears around 140-145 ppm. The bridgehead carbons (C3a and C7a) would be found in the 130-145 ppm range.

Benzene Ring Carbons: The carbon bearing the trifluoromethyl group (C6) would show a characteristic quartet due to coupling with the fluorine atoms, appearing around 125-130 ppm. The carbon attached to the bromine (C7) would be found at approximately 115-120 ppm. The C4 and C5 carbons are expected in the 110-125 ppm region.

Trifluoromethyl Carbon: The CF₃ carbon signal also appears as a quartet and is typically located in the 120-125 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing groups. The spectrum for this compound would show a single, sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretch: A broad absorption band between 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Aromatic Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ correspond to the C-H stretching of the aromatic rings.

C=N and C=C Stretch: The stretching vibrations for the C=N of the imidazole and the C=C of the benzene ring are expected to appear in the 1450-1620 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are typically observed in the 1000-1350 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to be found in the fingerprint region, typically between 500-600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N / C=C | Stretch | 1450 - 1620 |

| C-F | Stretch | 1000 - 1350 (strong) |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄BrF₃N₂), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Molecular Ion Peak: Two peaks of nearly equal intensity would be expected at m/z values corresponding to the molecular weights with each bromine isotope.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for C₈H₄⁷⁹BrF₃N₂ is approximately 263.9513 g/mol .

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom, the trifluoromethyl group, or HCN from the imidazole ring, providing further structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, confirming the connectivity and planarity of the benzimidazole (B57391) ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. Benzimidazole derivatives typically display strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. The spectrum of this compound in a solvent like ethanol (B145695) or methanol would be expected to show absorption maxima (λ_max) in the range of 240-280 nm. This technique is also valuable for quantitative analysis, as the absorbance is proportional to the concentration of the compound according to the Beer-Lambert law.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value would depend on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation and a sharp peak, allowing for accurate purity determination (e.g., >95%).

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) can also be used for purity analysis and identification based on its retention time and mass spectrum.

Future Research Directions and Emerging Academic Applications

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Atom Economy

The advancement of synthetic methodologies that are both efficient and environmentally benign is a critical goal in modern chemistry. Future research on 7-Bromo-6-(trifluoromethyl)benzimidazole will likely focus on developing novel synthetic pathways that improve upon traditional methods. Key areas of exploration include the implementation of metal-free catalysis and the use of alternative energy sources to promote greener reactions. nih.gov

Exploration of Undiscovered Biological Targets and Pathways for New Therapeutic Modalities

While benzimidazole (B57391) derivatives are known to interact with a range of biological targets, the specific therapeutic potential of this compound remains largely untapped. A crucial future direction is the systematic screening of this compound against diverse biological targets to uncover novel therapeutic applications. The evolution of drug discovery is moving beyond simple inhibition towards more complex mechanisms like targeted protein degradation, offering new avenues to modulate cellular signaling with greater precision. chemical.ai

Initial investigations could draw inspiration from established activities of similar compounds, such as inhibitors of Topoisomerase I or ligands for GABA(A) receptors. nih.govnih.gov However, the primary goal should be to identify entirely new biological targets and pathways. High-throughput screening campaigns against various enzyme families, receptor panels, and cancer cell lines could reveal unexpected activities, paving the way for the development of new therapeutic modalities for diseases such as cancer, neurological disorders, or infectious diseases. nih.govacs.org

| Potential Biological Target Classes | Examples of Related Benzimidazole Activity | Therapeutic Area |

| Kinases | Pim kinase, Threonine tyrosine kinase (TTK) nih.gov | Oncology |

| DNA Topoisomerases | Topoisomerase I Inhibition nih.govacs.org | Oncology |

| G-protein coupled receptors (GPCRs) | Serotonin 5-HT6 receptor antagonists nih.gov | Neuroscience |

| Ion Channels | GABA(A) Receptor Ligands nih.gov | Neuroscience |

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of new derivatives based on their structural features. nih.govdoi.org These models help prioritize which compounds to synthesize, saving time and resources. nih.gov Furthermore, molecular docking and dynamic simulations can predict how these molecules bind to their targets, providing insights for structure-based drug design. acs.orgdovepress.com The use of AI can significantly shorten the timeline from initial hit identification to a viable drug candidate. pnrjournal.comresearchgate.net

| AI/ML Application | Description | Impact on Drug Discovery |

| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a target. nih.gov | Rapidly identifies potential "hit" molecules from vast chemical spaces. |

| QSAR Modeling | Developing predictive models that correlate molecular structure with biological activity. nih.gov | Guides the design of more potent and selective derivatives. |

| Predictive ADMET | Modeling a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Reduces late-stage failures by identifying potential liabilities early. |

| De Novo Design | Using generative AI models to design entirely new molecules optimized for specific properties. | Creates novel chemical matter with desired characteristics. |

Potential Applications in Material Science (e.g., optoelectronics, functional polymers)

The unique electronic and photophysical properties of the benzimidazole core make it a valuable component in material science. acs.org The presence of the trifluoromethyl group and bromine atom on the this compound ring is expected to modulate these properties, opening up potential applications in advanced materials. researchgate.net

Benzimidazole derivatives have been explored for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-accepting and charge-transporting capabilities. researchgate.netresearchgate.net The specific substitutions on this compound could fine-tune its energy levels for better performance in such devices. Additionally, incorporating this moiety into functional polymers could create materials with novel optical, thermal, or chemical sensing properties. researchgate.net Other potential applications include the development of corrosion inhibitors and fluorescent probes. acs.orgnih.gov

Deepening Mechanistic Understanding through Advanced Biophysical and Biochemical Studies

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is essential for its development as a therapeutic agent. Advanced biophysical and biochemical studies are critical for elucidating these mechanisms of action.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of the binding interactions between the compound and its target protein. nih.gov Fluorometric analysis can be used to quantify enzyme inhibition or changes in DNA topology. nih.gov Computational methods, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can complement experimental data by providing insights into the electronic properties and dynamic behavior of the molecule-target complex. acs.orgnih.gov These detailed mechanistic studies are crucial for optimizing lead compounds and understanding the structural basis of their biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-6-(trifluoromethyl)benzimidazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, Phillips cyclocondensation involves reacting modified 1,2-phenylenediamine derivatives with trifluoroacetic acid under controlled conditions . To optimize yields, factors such as stoichiometric ratios (e.g., excess trifluoroacetic acid), reaction temperature (80–120°C), and inert atmospheres (N₂/Ar) must be calibrated. Post-synthetic purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Low yields (<30%) may result from incomplete cyclization or side reactions; troubleshooting includes adjusting pH during workup (e.g., maintaining pH >10 with NaOH) and using activated charcoal to remove impurities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Key precautions include:

- Storage : In airtight containers at 2–8°C, away from oxidizers (e.g., peroxides), reducing agents (e.g., LiAlH₄), and halogenated solvents (e.g., CH₂Cl₂) to prevent explosive reactions .

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and ANSI-approved goggles. Use fume hoods to avoid inhalation of airborne particles, which can cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite. Contaminated areas must be decontaminated with ethanol/water (70:30 v/v) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%).

- Melting Point Analysis : Compare observed melting points (e.g., 165–167°C) with literature values to detect impurities .

- Elemental Analysis (EA) : Validate C, H, N, Br, and F percentages against theoretical values .

Advanced Research Questions

Q. What spectroscopic and computational methods are used to characterize electronic properties and reactivity?

- Methodological Answer :

- Spectroscopy : FT-IR (400–4000 cm⁻¹) identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns, such as deshielded aromatic protons near bromine .

- Computational Studies : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer behavior. For example, B3LYP/6-311++G(d,p) basis sets model electron-withdrawing effects of the trifluoromethyl group .

Q. What methodologies evaluate the antitumor potential of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) measure IC₅₀ values. Derivatives with IC₅₀ <10 µM are prioritized for in vivo testing .

- Molecular Hybridization : Design hybrids with pyrimidine or benzothiazole moieties to enhance DNA intercalation. For example, coupling with 6-(trifluoromethyl)pyrimidine via Suzuki-Miyaura cross-coupling improves cytotoxicity .

Q. How can structural modifications enhance antimicrobial activity against multidrug-resistant pathogens?

- Methodological Answer :

- Functionalization : Introduce nitro groups (e.g., at C5/C6) or thioalkyl chains to improve membrane penetration. Derivatives like 5-nitro-2-(trifluoromethyl)benzimidazole show MICs of 1–2 µg/mL against MRSA .

- SAR Studies : Compare substituent effects using logP calculations and bacterial membrane permeability assays. Fluorine atoms at C6 enhance lipophilicity, improving Gram-negative activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to targets like voltage-gated sodium channels (e.g., NavMs PDB:5HVX). Key interactions include hydrophobic contacts with LEU168 and hydrogen bonds with PHE142 .

- ADME Prediction : SwissADME or pkCSM estimates oral bioavailability, highlighting derivatives with optimal LogS (>−4) and Caco-2 permeability (>0.9) .

Data Contradiction and Resolution

Q. Discrepancies in reported bioactivity: How to address variability in antiparasitic efficacy across studies?

- Resolution Strategy :

- Standardized Assays : Use synchronized protozoan cultures (e.g., Giardia intestinalis trophozoites) and consistent inoculum sizes (1×10⁶ cells/mL) to minimize variability .

- Control Compounds : Compare with reference drugs (e.g., metronidazole) in dose-response curves. Contradictory IC₅₀ values may arise from differences in parasite strains or assay endpoints (e.g., motility vs. ATP depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.